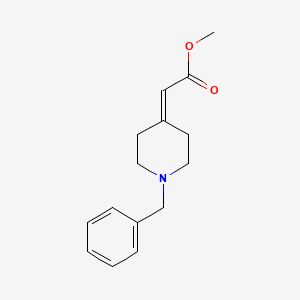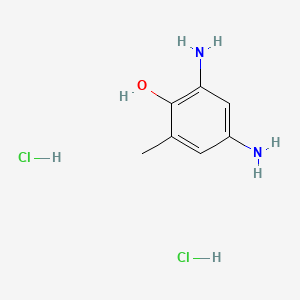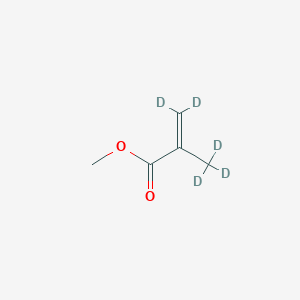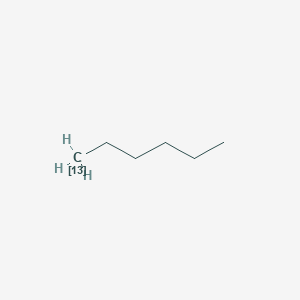
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
描述
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, also known as MPP, is a synthetic compound that belongs to the pyrazole family. It is a colorless liquid with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol. MPP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
科学研究应用
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant antimicrobial, antifungal, and antiviral activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to be effective against fungal pathogens, such as Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
作用机制
The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is not fully understood. However, several studies have suggested that this compound may act by inhibiting the synthesis of bacterial cell walls, disrupting the integrity of fungal cell membranes, and inhibiting viral replication. This compound has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, such as penicillin-binding proteins (PBPs). This compound has also been found to disrupt the integrity of fungal cell membranes by increasing membrane permeability and inducing the leakage of intracellular contents.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and analgesic activities. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several advantages for lab experiments. This compound is readily available and can be synthesized using a simple and efficient method. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is highly reactive and can react with other compounds in the reaction mixture, leading to the formation of unwanted by-products. In addition, this compound is toxic and can cause harm to researchers if proper safety precautions are not taken.
未来方向
There are several future directions for the research on 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone. One potential direction is the development of this compound-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of this compound in the development of new materials, such as sensors and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using a simple and efficient method and has been extensively studied for its antimicrobial, antifungal, and antiviral activities. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including the development of this compound-based drugs and the use of this compound in the development of new materials.
属性
IUPAC Name |
1-(5-methyl-1-propylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSSZURMHIKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585895 | |
| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956951-04-5 | |
| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



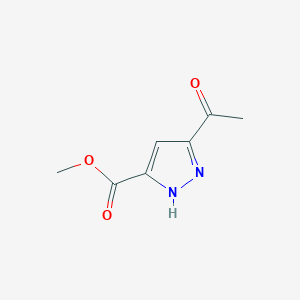

![1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone](/img/structure/B1612580.png)


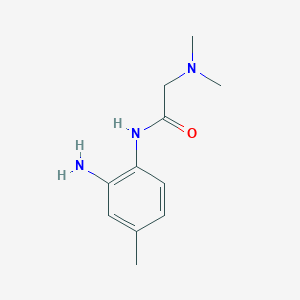
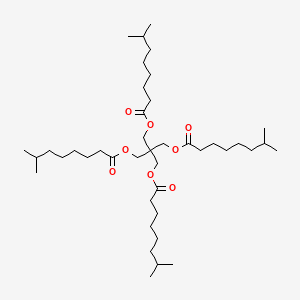
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1612592.png)
